11-epi Deflazacort

Stereochemistry Corticosteroid SAR Impurity Profiling

11-epi Deflazacort (CAS 1031703-29-3, racemic) is the 11α-epimer of the synthetic oxazoline corticosteroid Deflazacort. With molecular formula C₂₅H₃₁NO₆ and molecular weight 441.52 g/mol, it differs from the parent drug solely by the inversion of stereochemistry at the C-11 hydroxyl position—from the pharmacologically active 11β-hydroxy configuration (Deflazacort) to the 11α-hydroxy epimer.

Molecular Formula C₂₅H₃₁NO₆
Molecular Weight 441.52
Cat. No. B1156742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-epi Deflazacort
Synonyms(11α,16β)-21-(Acetyloxy)-11-hydroxy-2’-methyl-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione
Molecular FormulaC₂₅H₃₁NO₆
Molecular Weight441.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-epi Deflazacort: C-11 Epimer Impurity Reference Standard for Corticosteroid Quality Control


11-epi Deflazacort (CAS 1031703-29-3, racemic) is the 11α-epimer of the synthetic oxazoline corticosteroid Deflazacort . With molecular formula C₂₅H₃₁NO₆ and molecular weight 441.52 g/mol, it differs from the parent drug solely by the inversion of stereochemistry at the C-11 hydroxyl position—from the pharmacologically active 11β-hydroxy configuration (Deflazacort) to the 11α-hydroxy epimer . Classified under pharmaceutical impurities, metabolites, and steroids, this compound is primarily procured as a high-purity reference standard for analytical method development, forced degradation studies, and impurity profiling in Deflazacort drug substance and finished product quality control .

Why 11-epi Deflazacort Cannot Be Substituted with Other Deflazacort-Related Impurities


A single stereochemical change at the C-11 position fundamentally alters the biological identity of this molecule. The 11β-hydroxy configuration is essential for glucocorticoid and mineralocorticoid receptor transactivation—a principle established across the corticosteroid class . Inversion to the 11α-hydroxy epimer produces a compound with distinct physicochemical and potentially distinct pharmacological properties [1]. This means that regulatory submissions, such as ANDA and DMF filings, require a specific, well-characterized reference standard of 11-epi Deflazacort—not a generic 'Deflazacort impurity'—to ensure the accuracy and reproducibility of analytical methods. The following quantitative evidence details the precise nature of this differentiation.

Quantitative Differentiation Evidence for 11-epi Deflazacort Against Closest Analogs


Stereochemical Configuration at C-11: 11α-Hydroxy vs. 11β-Hydroxy in Deflazacort

11-epi Deflazacort is explicitly defined as the (11α,16β)-21-(acetyloxy)-11-hydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione epimer . The parent drug, Deflazacort, bears the (11β,16β) configuration [1]. This single stereochemical inversion renders 11-epi Deflazacort a chromatographically distinct entity and is the primary basis for its role as a specific impurity marker.

Stereochemistry Corticosteroid SAR Impurity Profiling

Impact of C-11 Epimerization on Biological Activity: Class-Level Corticosteroid Evidence

The 11-hydroxy group is established as essential for glucocorticoid (GC) and mineralocorticoid (MC) receptor transactivation . Classic pharmacological studies demonstrate that 11-epi-cortisol inhibits 11β-hydroxysteroid dehydrogenase activity, exhibiting altered biological behavior compared to the endogenous ligand cortisol [1]. While direct receptor-binding or functional assay data for 11-epi Deflazacort itself is absent from the public domain, the class-level inference from structurally analogous corticosteroids is that the 11α-epimer is expected to exhibit significantly reduced GC receptor agonism relative to Deflazacort.

Glucocorticoid Receptor Structure-Activity Relationship Pharmacological Differentiation

Chromatographic Resolution: Demonstrating Separability of Deflazacort-Related Impurities by HPLC/UPLC

A validated stability-indicating UPLC method achieved baseline resolution of Deflazacort from its degradation products on an Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 150 mm) with a mobile phase of acetonitrile:water (40:60 V/V) at 0.2 mL/min, with Deflazacort eluting at Rt = 5.3 ± 0.01 minutes [1]. In a separate study, novel photolytic degradation impurities (DD-I and DD-II) were isolated with relative retention times (RRT) of 0.53 and 1.57 relative to the Deflazacort peak, demonstrating that structurally related impurities—including epimers—are chromatographically resolvable from the parent drug [2].

Analytical Method Validation HPLC/UPLC Forced Degradation

Regulatory Impurity Thresholds and Deflazacort API Specification Limits

Under ICH Q3A(R2) guidelines, the identification threshold for organic impurities in new drug substances is 0.10% (or 1.0 mg/day, whichever is lower) [1]. Commercial Deflazacort API is routinely specified with an individual impurity limit of <0.5% and total impurities of <1.0% (with typical batch results showing 0.13% individual and 0.37% total impurities) [2]. 11-epi Deflazacort reference standards, essential for quantifying these impurities, are supplied at a typical chromatographic purity of ≥95% (HPLC) .

ICH Q3A Pharmaceutical Quality Control Impurity Specification

Predicted Physicochemical Properties Differentiating 11-epi Deflazacort from Deflazacort

Predicted physicochemical properties for the Deflazacort 11-Epimer include a boiling point of 595.4 ± 50.0 °C, density of 1.41 ± 0.1 g/cm³, and pKa of 14.30 ± 0.70 . In comparison, Deflazacort displays a melting point of 255–256.5 °C (with decomposition at 265–268 °C) and an optical rotation of [α]D +62.3° (c = 0.5, chloroform) [1]. The distinct solid-state and chiroptical properties reflect the altered intermolecular interactions resulting from C-11 epimerization and provide the physical-chemical basis for differential identification by IR, DSC, and polarimetry.

Physicochemical Characterization Solubility Solid-State Properties

Key Application Scenarios for Procuring 11-epi Deflazacort Reference Standard


Analytical Method Development and Validation for ANDA/DMF Submissions

Pharmaceutical manufacturers developing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic Deflazacort require 11-epi Deflazacort as a reference standard for specificity validation of HPLC/UPLC methods. The reference standard is used to confirm that the analytical method can resolve and quantify the epimeric impurity at levels below the ICH Q3A identification threshold of 0.10% [1]. Validated analytical data—including purity (≥95% by HPLC), NMR, MS, and full Certificates of Analysis—support the regulatory requirement for comprehensive impurity profiling of the drug substance .

Stability-Indicating Method Development and Forced Degradation Studies

During forced degradation studies under ICH Q1A(R2) conditions (acid, base, oxidative, thermal, and photolytic stress), 11-epi Deflazacort serves as a marker to distinguish process-related impurities (epimers) from degradation products. Published studies demonstrate that Deflazacort degrades under alkaline, acid, and photolytic stress, generating chromatographically distinct degradation products with specific relative retention times (e.g., DD-I at RRT 0.53, DD-II at RRT 1.57) [2]. Inclusion of 11-epi Deflazacort as a system suitability standard enables laboratories to establish peak identity and method selectivity for epimeric impurities versus degradation products.

Quality Control Lot Release and Batch-to-Batch Consistency Testing

QC laboratories in API manufacturing utilize 11-epi Deflazacort as a working reference standard for routine lot-release testing. With typical Deflazacort API individual impurity specifications set at <0.5% (with batch results as low as 0.13%), the high-purity epimer standard (≥95% purity) enables external calibration or relative response factor determination for accurate quantification [3]. This application directly supports compliance with pharmacopeial specifications and ensures patient safety through control of stereochemistry-related impurities.

Genotoxic Potential Assessment and Toxicological Qualification of Impurities

Specialized impurity reference standards, including 11-epi Deflazacort, are required for the toxicological qualification of impurities exceeding the ICH Q3A qualification threshold (0.15%). These reference materials support dedicated genotoxicity assessments, where the altered stereochemistry of the 11-epimer raises the possibility of differential biological target engagement compared to the parent drug . While no compound-specific genotoxicity data are publicly available, the procurement of a well-characterized standard is an essential prerequisite for conducting such studies and for addressing potential regulatory queries during the review of ANDA submissions [4].

Quote Request

Request a Quote for 11-epi Deflazacort

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.